1-tert-Butyl 3-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate
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Overview
Description
1-tert-Butyl 3-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring. This compound is often used as a building block in organic synthesis due to its reactivity and stability.
Preparation Methods
The synthesis of 1-tert-Butyl 3-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-ethyl azetidine-1,3-dicarboxylate with aminomethyl reagents under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-tert-Butyl 3-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-Butyl 3-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form covalent bonds with active sites on enzymes, leading to inhibition or activation of enzymatic activity. The azetidine ring structure provides stability and specificity in these interactions .
Comparison with Similar Compounds
1-tert-Butyl 3-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate can be compared with similar compounds such as:
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate: This compound has a similar structure but lacks the ethyl group, which may affect its reactivity and applications.
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound has a ketone group instead of the aminomethyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups and ring structure, which provide distinct reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C12H22N2O4 |
---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-5-17-9(15)12(6-13)7-14(8-12)10(16)18-11(2,3)4/h5-8,13H2,1-4H3 |
InChI Key |
ZYUVOTAQQUOEDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
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